Cas no 2228754-99-0 (3-(2,6-difluoro-3-nitrophenyl)-1,1-difluoro-2-methylpropan-2-amine)
3-(2,6-difluoro-3-nitrophenyl)-1,1-difluoro-2-methylpropan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(2,6-difluoro-3-nitrophenyl)-1,1-difluoro-2-methylpropan-2-amine
- 2228754-99-0
- EN300-1963255
-
- Inchi: 1S/C10H10F4N2O2/c1-10(15,9(13)14)4-5-6(11)2-3-7(8(5)12)16(17)18/h2-3,9H,4,15H2,1H3
- InChI Key: AFXMFZYTPIKASE-UHFFFAOYSA-N
- SMILES: FC(C(C)(CC1C(=CC=C(C=1F)[N+](=O)[O-])F)N)F
Computed Properties
- Exact Mass: 266.06784021g/mol
- Monoisotopic Mass: 266.06784021g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 71.8Ų
3-(2,6-difluoro-3-nitrophenyl)-1,1-difluoro-2-methylpropan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1963255-1g |
3-(2,6-difluoro-3-nitrophenyl)-1,1-difluoro-2-methylpropan-2-amine |
2228754-99-0 | 1g |
$1543.0 | 2023-09-17 | ||
| Enamine | EN300-1963255-5g |
3-(2,6-difluoro-3-nitrophenyl)-1,1-difluoro-2-methylpropan-2-amine |
2228754-99-0 | 5g |
$4475.0 | 2023-09-17 | ||
| Enamine | EN300-1963255-10g |
3-(2,6-difluoro-3-nitrophenyl)-1,1-difluoro-2-methylpropan-2-amine |
2228754-99-0 | 10g |
$6635.0 | 2023-09-17 | ||
| Enamine | EN300-1963255-0.05g |
3-(2,6-difluoro-3-nitrophenyl)-1,1-difluoro-2-methylpropan-2-amine |
2228754-99-0 | 0.05g |
$1296.0 | 2023-09-17 | ||
| Enamine | EN300-1963255-0.1g |
3-(2,6-difluoro-3-nitrophenyl)-1,1-difluoro-2-methylpropan-2-amine |
2228754-99-0 | 0.1g |
$1357.0 | 2023-09-17 | ||
| Enamine | EN300-1963255-0.25g |
3-(2,6-difluoro-3-nitrophenyl)-1,1-difluoro-2-methylpropan-2-amine |
2228754-99-0 | 0.25g |
$1420.0 | 2023-09-17 | ||
| Enamine | EN300-1963255-0.5g |
3-(2,6-difluoro-3-nitrophenyl)-1,1-difluoro-2-methylpropan-2-amine |
2228754-99-0 | 0.5g |
$1482.0 | 2023-09-17 | ||
| Enamine | EN300-1963255-1.0g |
3-(2,6-difluoro-3-nitrophenyl)-1,1-difluoro-2-methylpropan-2-amine |
2228754-99-0 | 1g |
$1543.0 | 2023-06-01 | ||
| Enamine | EN300-1963255-2.5g |
3-(2,6-difluoro-3-nitrophenyl)-1,1-difluoro-2-methylpropan-2-amine |
2228754-99-0 | 2.5g |
$3025.0 | 2023-09-17 | ||
| Enamine | EN300-1963255-5.0g |
3-(2,6-difluoro-3-nitrophenyl)-1,1-difluoro-2-methylpropan-2-amine |
2228754-99-0 | 5g |
$4475.0 | 2023-06-01 |
3-(2,6-difluoro-3-nitrophenyl)-1,1-difluoro-2-methylpropan-2-amine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 3-(2,6-difluoro-3-nitrophenyl)-1,1-difluoro-2-methylpropan-2-amine
3-(2,6-Difluoro-3-nitrophenyl)-1,1-difluoro-2-methylpropan-2-amine: A Comprehensive Overview
The compound 3-(2,6-difluoro-3-nitrophenyl)-1,1-difluoro-2-methylpropan-2-amine, identified by the CAS number 2228754-99-0, is a highly specialized organic compound with significant applications in various fields. This compound has garnered attention due to its unique structural properties and potential uses in pharmaceuticals, agrochemicals, and advanced materials. The molecule's structure is characterized by a complex arrangement of fluorine atoms and a nitro group, which contribute to its distinctive chemical behavior.
The synthesis of 3-(2,6-difluoro-3-nitrophenyl)-1,1-difluoro-2-methylpropan-2-amine involves a series of intricate chemical reactions. Recent advancements in synthetic chemistry have enabled researchers to optimize the production process, ensuring higher yields and improved purity. The incorporation of fluorine atoms into the molecule's structure is particularly noteworthy, as it enhances the compound's stability and bioavailability. Fluorine substitution is a common strategy in drug design to improve pharmacokinetic properties, making this compound a promising candidate for therapeutic applications.
One of the most exciting developments involving this compound is its potential use in the pharmaceutical industry. Researchers have explored its role as a precursor in the synthesis of bioactive molecules. For instance, studies have shown that derivatives of 3-(2,6-difluoro-3-nitrophenyl)-1,1-difluoro-2-methylpropan-2-amine exhibit potent anti-inflammatory and antioxidant activities. These findings suggest that the compound could serve as a valuable building block for developing novel drugs targeting chronic diseases such as arthritis and neurodegenerative disorders.
In addition to its pharmaceutical applications, this compound has also found utility in agrochemicals. Its ability to act as a selective herbicide has been extensively studied. Recent research indicates that certain derivatives of 3-(2,6-difluoro-3-nitrophenyl)-1,1-difluoro-2-methylpropan-2-amine can effectively control weed growth without adversely affecting crops. This property makes it an attractive candidate for sustainable agricultural practices.
The structural complexity of this compound also lends itself to applications in materials science. Its fluorinated structure provides excellent thermal stability and chemical resistance, making it suitable for use in high-performance polymers and coatings. Researchers are currently investigating its potential as a monomer for synthesizing advanced materials with tailored properties.
The latest studies on 3-(2,6-difluoro-3-nitrophenyl)-1,1-difluoro-2-methylpropan-2-amino's biological activity have revealed fascinating insights into its mechanism of action. For example, experiments using cellular models have demonstrated that the compound interacts with specific protein targets involved in inflammatory pathways. This interaction suggests that it could be developed into a therapeutic agent for treating inflammatory conditions.
In conclusion, 3-(2,6-difluoro-3-nitrophenyl)-1,1-difluoro-2-methylpropane-amine (CAS No: 4875499) is a versatile compound with diverse applications across multiple industries. Its unique chemical properties and recent research findings highlight its potential as a valuable tool in drug discovery and material development. As ongoing studies continue to uncover new aspects of its functionality, this compound is poised to play an increasingly important role in advancing scientific and technological innovation.
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